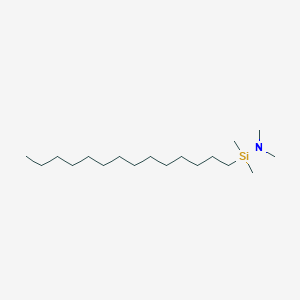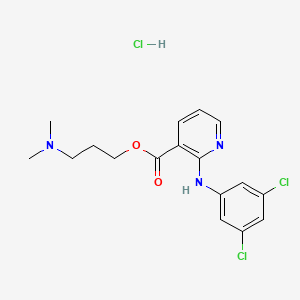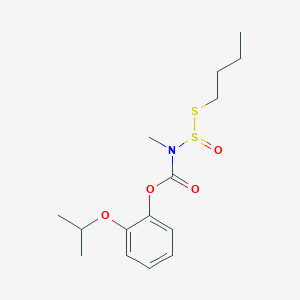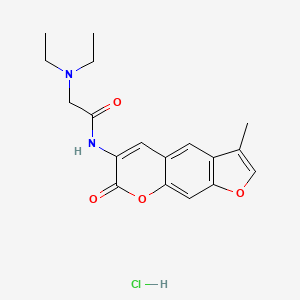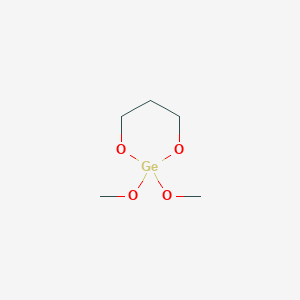
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-methyl-2-propenyl) group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, such as N-(1-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the N-(1-methyl-2-propenyl) group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the N-(1-methyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
78388-18-8 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
N-but-3-en-2-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h4-8,10,12H,1H2,2-3H3 |
InChI-Schlüssel |
OSIDHQFVPUUVFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

